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Compound of Interest

Compound Name: GW627368

Cat. No.: B1672473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activity of GW627368, a potent and selective antagonist of the prostaglandin E2

receptor 4 (EP4). This document is intended to serve as a valuable resource for researchers in

academia and industry engaged in drug discovery and development, particularly in the fields of

inflammation, oncology, and immunology.

Chemical Structure and Properties
GW627368, also referred to as GW627368X, is a synthetic, non-prostanoid antagonist of the

EP4 receptor.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of GW627368
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Property Value Reference

IUPAC Name

N-{2-[4-(4,9-diethoxy-1-oxo-

1,3-dihydro-2H-

benzo[f]isoindol-2-

yl)phenyl]acetyl}benzenesulfon

amide

[1][2][3]

Synonyms

GW627368X, 4-(4,9-diethoxy-

1,3-dihydro-1-oxo-2H-

benz[f]isoindol-2-yl)-N-

(phenylsulfonyl)benzeneaceta

mide

[4][5]

CAS Number 439288-66-1 [4][6][7]

Molecular Formula C30H28N2O6S [6][7]

Molecular Weight 544.62 g/mol [6][7]

Appearance White to off-white solid [6]

SMILES

O=C(NS(=O)

(C1=CC=CC=C1)=O)CC2=CC

=C(N(CC3=C4C(OCC)=C(C=C

C=C5)C5=C3OCC)C4=O)C=C

2

[6]

Solubility Soluble in DMSO [8]

Storage Store at -20°C [4]

Mechanism of Action and Signaling Pathways
GW627368 functions as a competitive antagonist of the prostanoid EP4 receptor.[1][4][9] The

EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous

ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP4 receptor primarily couples to

the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] Increased
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intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various

downstream targets, including the cAMP response element-binding protein (CREB).

However, EP4 receptor signaling is complex and can also involve other pathways. Evidence

suggests that the EP4 receptor can also couple to Gαi, leading to the inhibition of adenylyl

cyclase, and can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-

regulated kinase (ERK) pathways.[10] These pathways are implicated in diverse cellular

processes, including cell proliferation, survival, migration, and angiogenesis.[10]

By competitively blocking the binding of PGE2 to the EP4 receptor, GW627368 inhibits these

downstream signaling cascades. This antagonistic action makes GW627368 a valuable tool for

investigating the physiological and pathological roles of the PGE2/EP4 signaling axis.
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Figure 2. Hypothetical Retrosynthetic Workflow for GW627368
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Figure 3. Radioligand Binding Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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